N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.12249820 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide generally involves multi-step organic synthesis:
Step 1: Formation of 1,2,3,4-tetrahydroquinoline intermediate.
Step 2: Introduction of the propane-1-sulfonyl group via sulfonylation.
Step 3: Benzoylation reaction to attach the benzamide moiety.
Industrial production methods: In industrial settings, the production might leverage continuous flow reactors to optimize yield and reduce production time. Standard methods involve purification through recrystallization or column chromatography to ensure high purity.
Types of reactions:
Oxidation: The compound can undergo oxidation, particularly at the tetrahydroquinoline moiety, transforming it into a quinoline derivative.
Reduction: Selective reduction reactions can modulate the functional groups, potentially modifying the sulfonyl or benzamide groups.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common reagents and conditions:
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary with reagents like halogens (for electrophilic) or nucleophiles like amines (for nucleophilic).
Major products formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Modified sulfonyl or benzamide structures.
Substitution: Diverse functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a reactant or intermediate in organic synthesis, exploring novel derivatives and reaction pathways.
Biology: Investigating its bioactivity, potential as a lead compound in drug discovery.
Medicine: Evaluating its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in materials science for developing functional materials.
Mechanism of Action
The mechanism by which the compound exerts its effects: The precise mechanism can vary based on its application. In pharmacological contexts, it could modulate biological targets via its functional groups.
Molecular targets and pathways:
Inhibitory activity: Potentially inhibiting enzymes or receptors, leading to desired biological outcomes.
Pathways involved: Interaction with signaling pathways, possibly those related to inflammation or cancer.
Comparison with Similar Compounds
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-benzamide.
N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide.
Each of these shares structural motifs but differs in the nature of the sulfonyl group, influencing their reactivity and applications.
There you go, a detailed look at N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide. Any other interesting compounds you're curious about?
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-12-29(27,28)25-11-3-4-15-13-17(9-10-18(15)25)24-19(26)14-5-7-16(8-6-14)20(21,22)23/h5-10,13H,2-4,11-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXQORIHOWLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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